molecular formula C12H18N2 B2370178 N-benzylpiperidin-3-amine CAS No. 396730-17-9

N-benzylpiperidin-3-amine

Cat. No.: B2370178
CAS No.: 396730-17-9
M. Wt: 190.29
InChI Key: ONMQJOUYBLBFBI-UHFFFAOYSA-N
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Description

N-benzylpiperidin-3-amine (CAS 60407-35-4) is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research, particularly in the development of novel multi-target therapies for complex neurological disorders . Its core structure incorporates a piperidine ring system, a common pharmacophore found in numerous bioactive molecules, substituted with an amine functional group at the 3-position and a benzyl group at the nitrogen . This configuration makes it a key intermediate and a privileged structure for designing potential acetylcholinesterase (AChE) inhibitors . Researchers are actively exploring its derivatives as promising anti-Alzheimer drug candidates, with some compounds showing a multifunctional profile that targets both the cholinergic system and neuroinflammatory pathways . The piperidine-amine moiety is also utilized in proteomics research, where it serves as a rigid backbone in peptide analogues to study enzyme inhibition and selectivity, such as for the bacterial IgG-degrading enzyme IdeS . Available with a purity of 95% or higher, this compound is characterized by its molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is offered for research applications as a building block in organic synthesis and for the exploration of new pharmacological agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h1-3,5-6,12-14H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMQJOUYBLBFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396730-17-9
Record name N-benzylpiperidin-3-amine
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Synthetic Methodologies and Chemical Transformations of N Benzylpiperidin 3 Amine and Its Derivatives

Primary Synthetic Routes to N-Benzylpiperidin-3-amine

The construction of the this compound scaffold is predominantly achieved through two reliable and well-established methodologies: reductive amination and direct alkylation.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely employed method for the synthesis of this compound. This reaction typically involves the condensation of N-benzylpiperidin-3-one with an amine source, followed by the in-situ reduction of the resulting imine or enamine intermediate. The process is valued for its efficiency and the ability to introduce a variety of substituents.

A common approach involves the reaction of a ketone with an amine in the presence of a reducing agent. researchgate.netyoutube.com The reaction can be performed as a one-pot procedure, which is advantageous for large-scale production. youtube.com Various reducing agents can be utilized, with sodium cyanoborohydride being a popular choice due to its selectivity for the iminium ion over the ketone starting material. youtube.com The reaction is often carried out under mildly acidic conditions (pH ~5) to facilitate imine formation. youtube.com

The choice of catalyst is crucial for the success of reductive amination. While traditional methods have relied on noble metal catalysts, recent advancements have focused on developing more sustainable alternatives using earth-abundant metals like iron. d-nb.info For instance, an iron complex supported on N-doped silicon carbide has been shown to effectively catalyze the reductive amination of ketones to primary amines using aqueous ammonia (B1221849). d-nb.info

Table 1: Reductive Amination Conditions for Amine Synthesis
Starting MaterialAmine SourceReducing AgentCatalystSolventTemperature (°C)YieldReference
AcetophenoneAqueous AmmoniaH₂Fe/N-SiCWater150High d-nb.info
Ketones/AldehydesPrimary/Secondary AminesSodium CyanoborohydrideAcid (pH ~5)VariousRoom TempGood youtube.com
N-benzyl-3-piperidoneIsopropylamine---ω-TransaminaseTris-HCl buffer/THF5090.9% google.com

Alkylation of Piperidine (B6355638) with Benzyl (B1604629) Halides

The direct N-alkylation of a piperidine derivative with a benzyl halide is another fundamental approach to synthesizing this compound. This method relies on the nucleophilic character of the piperidine nitrogen, which attacks the electrophilic carbon of the benzyl halide, typically benzyl chloride or bromide.

The reaction is generally carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) and often requires a base, such as potassium carbonate or sodium hydride, to facilitate the deprotonation of the piperidine nitrogen and drive the reaction to completion. beilstein-journals.org Mechanochemical methods, which involve solvent-free reactions in a ball mill, have also been developed as an environmentally friendly alternative to traditional solution-based alkylations. beilstein-journals.org

Advanced strategies for alkylation include the use of phase-transfer catalysis, which can improve reaction efficiency and allow for milder reaction conditions. Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. Microwave-assisted synthesis has also been shown to accelerate these alkylation reactions.

Enantioselective Synthesis and Chiral Resolution

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis and chiral resolution of this compound and its analogs is of significant importance.

Rhodium-Catalyzed Asymmetric Hydrogenation for Enantioenriched Derivatives

Rhodium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral piperidine derivatives. bohrium.comdicp.ac.cnresearchgate.netliverpool.ac.uk This method often involves the hydrogenation of a prochiral precursor, such as an enamine or a pyridinium (B92312) salt, using a chiral rhodium catalyst.

One notable approach is the asymmetric reductive transamination of pyridinium salts. bohrium.comdicp.ac.cnresearchgate.netliverpool.ac.uk In this reaction, a chiral primary amine is introduced under reducing conditions, leading to the formation of a chiral piperidine with high diastereoselectivity and enantioselectivity. bohrium.comdicp.ac.cnresearchgate.netliverpool.ac.uk This method has proven to be scalable and tolerant of a wide range of functional groups. bohrium.comdicp.ac.cnresearchgate.netliverpool.ac.uk For instance, the use of [Cp*RhCl₂]₂ as a catalyst in the presence of a chiral amine like (R)-1-phenylethylamine has been shown to be effective. researchgate.net

Another strategy involves the asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. researchgate.net This atom-economical approach provides access to both enantiomers of the valuable 3-aminopiperidine moiety with high yields and enantiomeric excesses, especially after crystallization. researchgate.net

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Piperidines
SubstrateCatalyst SystemChiral SourceProductSelectivityReference
Pyridinium Salts[Cp*RhCl₂]₂(R)-1-PhenylethylamineChiral PiperidinesHigh d.r. and e.e. bohrium.comdicp.ac.cnresearchgate.netliverpool.ac.uk
N-(1-benzylpiperidin-3-yl)enamidesRhodium/Chiral LigandChiral LigandEnantioenriched 3-AminopiperidinesUp to 96% e.e. researchgate.net

Biocatalytic Approaches (e.g., Transaminase-Mediated Synthesis from 3-Piperidone)

Biocatalysis, particularly the use of transaminases, offers a green and highly selective alternative for the synthesis of chiral amines. bohrium.commdpi.comdiva-portal.orgrsc.orgnih.govworktribe.commbl.or.kr Transaminases can catalyze the asymmetric amination of ketones to produce chiral amines with excellent enantioselectivity under mild reaction conditions. bohrium.comrsc.org

A key application of this technology is the synthesis of (R)-3-aminopiperidine from a nitrogen-protected 3-piperidone. google.com In a process described in patent CN103865964A, ω-transaminase is used to convert N-benzyl-3-piperidone into (R)-N-benzylpiperidin-3-amine. google.com The reaction utilizes an amino donor, such as isopropylamine, and a cofactor, pyridoxal-5'-phosphate (PLP). google.com The benzyl protecting group can subsequently be removed to yield the desired chiral amine. google.com This biocatalytic route is noted for its high yield and environmentally friendly nature. google.com

Despite their potential, the industrial application of transaminases can be limited by factors such as substrate and product inhibition, and unfavorable thermodynamic equilibria. bohrium.comnih.govmbl.or.kr Strategies to overcome these limitations include enzyme immobilization and the use of continuous flow reactors. bohrium.comrsc.org

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers of racemic amines, including this compound. acs.orggoogle.comresearchgate.netresearchgate.net This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or its derivatives, to form a pair of diastereomeric salts. google.comresearchgate.net

These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net This difference allows for their separation by fractional crystallization. researchgate.net One diastereomer will preferentially crystallize from the solution, leaving the other in the mother liquor. The resolved amine can then be recovered by treating the isolated diastereomeric salt with a base.

The choice of resolving agent and solvent is critical for the efficiency of the resolution. researchgate.net For example, dibenzoyl-D-tartaric acid has been used for the resolution of 3-amino-1-benzylpiperidine. google.com The development of crystallization-induced dynamic resolutions (CIDRs) represents an advancement in this area, where in-situ racemization of the undesired enantiomer allows for a theoretical yield of 100% of the desired enantiomer. acs.org

Table 3: Chiral Resolving Agents for Amines
Racemic AmineResolving AgentPrincipleReference
Secondary AminesChiral Hydroxamic Acid DerivativesKinetic Resolution google.com
Cyclic AminesChiral Carboxylic Acids (e.g., Tartaric Acid)Diastereomeric Salt Formation researchgate.net
3-Amino-1-benzylpiperidineDibenzoyl-D-tartaric AcidDiastereomeric Salt Formation google.com
Racemic AminesChiral Acids (e.g., Mandelic Acid)Diastereomeric Salt Formation acs.orgacs.org

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. These modifications are crucial for tuning the molecule's properties for various applications. The primary amino group and the piperidine ring's nitrogen and carbon atoms offer multiple sites for chemical transformations.

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions are fundamental to the derivatization of this compound. masterorganicchemistry.combyjus.com The primary amino group at the 3-position is a key site for such reactions, allowing for the introduction of diverse functional groups. This reactivity enables the synthesis of a broad spectrum of derivatives with modified properties.

The core of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient electrophile, resulting in the displacement of a leaving group. masterorganicchemistry.com In the context of this compound, the amino group acts as the nucleophile. These reactions are analogous to acid-base reactions, with the key difference being that bond formation and cleavage occur at a carbon atom instead of a proton. masterorganicchemistry.com

The versatility of this approach allows for the creation of a wide range of derivatives, making it a valuable tool in synthetic organic chemistry.

Stereospecific Modifications via Alkyl Halides and Epoxides

Stereospecific modifications of the this compound scaffold can be achieved using alkyl halides and epoxides. These reactions are critical for controlling the three-dimensional arrangement of atoms in the molecule, which is often essential for its biological activity.

One approach involves the use of alkyl halides to introduce various substituents. For instance, the reaction of this compound with alkyl halides can lead to the formation of new carbon-nitrogen bonds, expanding the chemical diversity of the scaffold.

Epoxides serve as valuable electrophiles in stereospecific ring-opening reactions. The reaction of this compound with epoxides, often catalyzed by Lewis acids, can proceed with high regio- and stereoselectivity. For example, the aminolysis of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides leads to the formation of trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net This stereochemical control is crucial for the synthesis of specific isomers with desired biological profiles.

The choice of reactants, catalysts, and reaction conditions allows for the precise tailoring of the final product's stereochemistry.

Preparation of N-Benzyl Substituted Piperidine Amides

A significant derivatization strategy involves the preparation of N-benzyl substituted piperidine amides. ptfarm.plnih.gov This is typically achieved by reacting this compound or its derivatives with carboxylic acids or their activated forms, such as acyl chlorides. ptfarm.plnih.govuj.edu.pl

For example, a series of novel N-benzyl substituted amides of 1H-indole-5-carboxylic acid have been synthesized. ptfarm.plnih.govuj.edu.pl In this synthesis, 1H-indole-5-carboxylic acid is activated with an appropriate coupling agent, followed by the addition of a substituted N-benzylpiperidine amine to form the corresponding amide. ptfarm.pl The reaction yields can vary depending on the specific substituents and reaction conditions. ptfarm.pl

This method allows for the linkage of the N-benzylpiperidine moiety to various heterocyclic or aromatic systems through an amide bond, creating a diverse library of compounds. uj.edu.pl

Table 1: Examples of Synthesized N-Benzyl Substituted Piperidine Amides

CompoundSubstituent on Benzyl RingStarting MaterialsYield (%)
6aH4-amino-1-benzylpiperidine, 1H-indole-5-carboxylic acid, CDI, THF83
6c3-Cl1-(3-chloro)benzylpiperidine amine, 1H-indole-5-carboxylic acid-

Data sourced from multiple studies. ptfarm.plnih.govuj.edu.pl

Ring-Opening Reactions of Epoxypiperidines for Substituted Piperidinols

The ring-opening of epoxypiperidines represents a powerful method for synthesizing substituted piperidinols with defined stereochemistry. researchgate.netacs.orgresearchgate.net The N-benzyl group on the piperidine ring often influences the regioselectivity of the epoxide opening.

Nucleophilic attack on the epoxide ring can be directed to either the C3 or C4 position, leading to the formation of 3-substituted-4-piperidinols or 4-substituted-3-piperidinols, respectively. The outcome of the reaction is highly dependent on the reaction conditions, including the solvent and the presence of catalysts. researchgate.net

For instance, the reaction of 1-aralkyl-3,4-epoxypiperidines with amines in protic solvents like 2-propanol predominantly yields 3-amino-piperidin-4-ols. researchgate.net Conversely, conducting the reaction in acetonitrile with the assistance of lithium salts, such as lithium bromide, leads to the regioselective formation of trans-4-amino-piperidin-3-ols in high yields. researchgate.net A solid-phase synthesis approach has also been developed for generating libraries of β-aminosubstituted piperidinols, where the epoxide ring-opening is efficiently promoted by lithium perchlorate (B79767) in acetonitrile. acs.org

This methodology provides access to a variety of densely substituted piperidinol frameworks, which are valuable intermediates in medicinal chemistry. acs.org

Table 2: Regioselectivity in the Ring-Opening of 1-Aralkyl-3,4-epoxypiperidines

NucleophileSolventCatalyst/AdditiveMajor Product
Amines2-Propanol-3-Amino-piperidin-4-ols
AminesAcetonitrileLiBrtrans-4-Amino-piperidin-3-ols
AminesAcetonitrileLithium Perchlorateβ-Aminosubstituted piperidinols

Data compiled from various research articles. researchgate.netacs.org

Oxidation and Reduction Reactions Leading to N-Oxides and Hydrogenated Derivatives

The this compound scaffold can undergo oxidation and reduction reactions to yield N-oxides and hydrogenated derivatives, respectively. semanticscholar.org

Oxidation of the tertiary nitrogen atom of the piperidine ring leads to the formation of N-oxides. thieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides are polar compounds with distinct chemical properties compared to the parent amine.

Conversely, reduction reactions can be employed to modify the piperidine ring or the benzyl group. Catalytic hydrogenation, for example, can be used to remove the N-benzyl group, yielding the corresponding secondary amine. This debenzylation is a common strategy in multi-step syntheses to deprotect the piperidine nitrogen for further functionalization. Additionally, under specific conditions, the piperidine ring itself can be reduced.

These oxidation and reduction reactions expand the range of accessible derivatives from the this compound core structure.

Scalability and Process Optimization in this compound Synthesis

The development of a scalable and efficient synthesis is crucial for the practical application of this compound and its derivatives, particularly in the pharmaceutical industry. acs.orgresearchgate.net Process optimization focuses on improving yields, reducing reaction times, using cost-effective and readily available starting materials, and ensuring the process is safe and environmentally friendly for large-scale production. researchgate.net

One example of a scalable synthesis involves the production of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol. acs.orgresearchgate.net The process begins with the reduction of a pyridinium salt, prepared from pyridine (B92270) and benzyl chloride, to generate a tetrahydropyridine (B1245486) derivative. This is followed by a two-stage epoxidation and subsequent ring-opening of the epoxide with benzylamine. This sequence establishes the desired regiochemistry and trans-relationship between the amino and hydroxyl groups. The final step involves the resolution of the racemic mixture to obtain the desired enantiomer. This route was successfully scaled up to produce kilogram quantities of the target compound. researchgate.net

Another scalable process focuses on the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt. researchgate.net This method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by the deprotection of the benzyl group and salt formation. The use of commercially available starting materials and short reaction times with high yields makes this process suitable for large-scale manufacturing. researchgate.net

The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is a key aspect of developing scalable syntheses. rsc.org For instance, the choice of reducing agent in reductive amination processes can significantly impact the efficiency and selectivity of the reaction on a large scale. researchgate.net

Medicinal Chemistry and Pharmacological Profile of N Benzylpiperidin 3 Amine Derivatives

Central Nervous System (CNS) Activity Modulators

Derivatives of N-benzylpiperidin-3-amine have shown significant potential as modulators of CNS activity, primarily through their interactions with key enzymes and receptors involved in neurological processes. These compounds have been investigated for their therapeutic potential in a range of neurodegenerative and neuropsychiatric conditions. The core structure of N-benzylpiperidine provides a versatile template for chemical modifications, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Cholinesterase (AChE and BuChE) Inhibition for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

A critical strategy in the management of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. Several classes of N-benzylpiperidine derivatives have emerged as potent cholinesterase inhibitors.

A series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines have been synthesized and evaluated for their ability to inhibit AChE. Research has demonstrated that these compounds can exhibit significant inhibitory activity. For instance, certain derivatives have shown potent inhibition of AChE, with some compounds demonstrating higher potency than the reference drug Donepezil (B133215). nih.gov Docking studies have suggested that these compounds can interact with key residues in the active site of AChE, contributing to their inhibitory effect. nih.gov

One study reported two compounds from this class with a relative AChE inhibition percentage of 87% compared to donepezil. nih.gov These findings highlight the potential of the N-(1-benzylpiperidin-4-yl)quinazolin-4-amine scaffold in the design of novel and effective AChE inhibitors for Alzheimer's disease therapy. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected N-(1-Benzylpiperidin-4-yl)quinazolin-4-amine Derivatives
CompoundRelative AChE Inhibition (%) vs. Donepezil
Derivative 187
Derivative 287

Benzylpiperidine-derived hydrazones represent a class of compounds designed as multi-target-directed ligands, simultaneously inhibiting both monoamine oxidases (MAOs) and cholinesterases. researchgate.net This dual-inhibition profile is considered a promising approach for the treatment of complex neurodegenerative disorders like Alzheimer's disease.

One study reported a series of benzylpiperidine-derived hydrazones (compounds 4–13) that were synthesized and evaluated for their inhibitory activity against AChE and MAO-A/B isoforms. researchgate.net Among these, compound 8 showed high potency against AChE with an IC50 value of 0.064 µM, which is comparable to donepezil (IC50 = 0.084 µM). researchgate.net It also exhibited moderate inhibition of MAO-A (IC50 = 2.55 µM) and MAO-B (IC50 = 1.47 µM). researchgate.net Conversely, compound 5 was the most potent inhibitor of MAO-A (IC50 = 0.26 µM) and MAO-B (IC50 = 0.116 µM) in the series, while maintaining moderate AChE inhibition (IC50 = 3.70 µM). researchgate.net

Table 2: Inhibitory Activity of Benzylpiperidine-Derived Hydrazones against AChE, MAO-A, and MAO-B
CompoundAChE IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
Compound 80.064 ± 0.0012.55 ± 0.021.47 ± 0.06
Compound 53.70 ± 0.140.26 ± 0.010.116 ± 0.005
Donepezil0.084 ± 0.002--

Researchers have also explored N-benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives as potential cholinesterase inhibitors for Alzheimer's disease. nih.gov In one study, compounds 15b and 15j demonstrated submicromolar IC50 values for AChE and BuChE, respectively. nih.gov Specifically, compound 15b had an eeAChE IC50 of 0.39 µM, while compound 15j showed an eqBChE IC50 of 0.16 µM. nih.gov

Kinetic and molecular modeling studies revealed that these compounds act as competitive inhibitors. nih.gov The N-benzylpiperidine moiety of compound 15b was found to interact with Trp86 in the catalytic active site (CAS) of AChE through a π–π interaction, while the benzimidazole (B57391) ring interacted with Trp286 and Tyr341 in the peripheral anionic site (PAS). nih.gov

Table 3: Cholinesterase Inhibitory Activity of N-Benzylpiperidine-Linked Benzimidazolinones
CompoundeeAChE IC50 (µM)eqBChE IC50 (µM)
15b0.39 ± 0.11-
15j-0.16 ± 0.04

Sigma Receptor (σ1R and σ2R) Modulation for Neuropathic Pain and Neuropsychiatric Conditions

Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered important targets for the treatment of neuropathic pain, neuropsychiatric disorders, and other CNS conditions. N-benzylpiperidine derivatives have been identified as potent and selective ligands for these receptors.

A series of N-benzylpiperidine-containing pyridines have been synthesized and shown to possess high affinity for sigma receptors. nih.gov One particular study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5 ) as a potent ligand with high affinity for the human σ1 receptor (hσ1R), exhibiting a Ki value of 1.45 nM. nih.gov This compound also demonstrated significant selectivity for the σ1R over the σ2R subtype, with a selectivity ratio of 290-fold. nih.gov

The length of the linker between the 1-benzylpiperidine (B1218667) moiety and the pyridine (B92270) ring was found to be a critical determinant of σ1R affinity. nih.gov Increasing the linker length from an amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in increased hσ1R affinity. nih.gov

Table 4: Binding Affinities of N-Benzylpiperidine-Containing Pyridines for Sigma Receptors
CompoundLinker Length (n)hσ1R Ki (nM)Selectivity (Ki rσ2R/Ki hσ1R)
1029.2-
227.57 ± 0.59-
332.97 ± 0.22-
443.97 ± 0.66-
521.45 ± 0.43290
Benzylpiperazine Derivatives as σ1 Receptor Ligands

While the core focus is N-benzylpiperidine, structurally related benzylpiperazine derivatives have been extensively studied as ligands for the sigma-1 (σ1) receptor, a unique chaperone protein primarily located at the endoplasmic reticulum. These ligands are explored for their potential in treating pain.

In one study, a series of new benzylpiperazinyl derivatives were designed and synthesized. Among them, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) demonstrated the highest affinity for the σ1 receptor with a Kᵢ value of 1.6 nM. nih.gov This compound also showed significant selectivity for the σ1 receptor over the σ2 receptor (Kᵢ σ2/Kᵢ σ1 = 886). nih.gov In preclinical models, compound 15 produced dose-dependent antinociceptive and anti-allodynic effects in inflammatory and neuropathic pain assays, respectively. nih.gov Notably, it did not cause sedation or impair motor coordination at effective doses. nih.gov

Another study focused on designing selective sigma receptor ligands based on piperidine (B6355638) and piperazine (B1678402) scaffolds. The benzyl (B1604629) derivative 12a (AD353) , which incorporates a N-methyl piperidine ring instead of a piperazine one, showed sub-nanomolar affinity for the σ1 receptor (Kᵢ = 0.54 nM) and was highly selective over the σ2 subtype. unict.it

σ1 Receptor Binding Affinities of Benzylpiperazine/piperidine Derivatives
CompoundStructure Typeσ1R Kᵢ (nM)Selectivity (Kᵢ σ2/Kᵢ σ1)
Compound 15Benzylpiperazine1.6886
Compound 12a (AD353)N-methyl piperidine0.54High
Lead Compound 8Benzylpiperazine-432
HaloperidolReference--

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Derivatives featuring the N-benzylpiperidine motif have been identified as potent antagonists of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. nih.govacs.org A screening of various substituted piperidines revealed that the N-benzylpiperidine structure is a key pharmacophoric group for this activity. nih.govacs.org

Several compounds displayed submicromolar IC₅₀ values on homomeric α7 nAChRs. nih.govacs.org For instance, compounds 13 , 26 , and 38 were particularly effective. nih.govacs.org The antagonism was found to be concentration-dependent and noncompetitive, which suggests these molecules may act as negative allosteric modulators of the receptor. nih.govacs.org Further investigation into simpler structures identified 2-(1-benzylpiperidin-4-yl)-ethylamine (48) as having comparable inhibitory potency and a clear preference for the α7 nAChR subtype. acs.org In a neuroblastoma cell line, representative compounds also demonstrated the ability to inhibit cytosolic Ca²⁺ signals mediated by nAChRs in a concentration-dependent manner. acs.org This activity profile suggests a therapeutic potential for conditions where negative modulation of cholinergic activity is beneficial. nih.govacs.org

Activity of N-Benzylpiperidine Derivatives at nAChRs
CompoundActivityTarget ReceptorIC₅₀
13Antagonistα7 nAChRSubmicromolar
26Antagonistα7 nAChRSubmicromolar
38Antagonistα7 nAChRSubmicromolar
48Antagonistα7 nAChRComparable to above

Monoamine Oxidase Inhibition

N-benzylpiperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of monoamine neurotransmitters. mdpi.comnih.govresearchgate.net Inhibition of MAO-A and MAO-B is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds showed higher selective inhibition for MAO-B over MAO-A. mdpi.comnih.gov

Compound S5 was the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 μM. nih.gov It also showed the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. nih.gov

Compound S16 was the second most potent MAO-B inhibitor with an IC₅₀ of 0.979 μM. nih.gov

For MAO-A, the inhibition was generally weak. Compound S15 was the most potent inhibitor of MAO-A with an IC₅₀ value of 3.691 μM. nih.gov

Kinetic studies revealed that compounds S5 and S16 are competitive and reversible inhibitors of MAO-B, with Kᵢ values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. nih.govresearchgate.net These findings highlight the potential of this chemical class for developing selective MAO-B inhibitors for neurological disorders. nih.govresearchgate.net

Pain and Analgesia

Dual μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R) Ligands for Antinociception

A promising strategy for developing safer and more effective analgesics involves designing ligands that can simultaneously target the μ-opioid receptor (MOR) and the σ1 receptor (σ1R). nih.gov This dual-target approach aims to produce strong pain relief while mitigating common opioid-related side effects. nih.gov

In a recent study, 30 benzylpiperidine derivatives were synthesized and evaluated as dual MOR and σ1R ligands. nih.gov The most promising compound, compound 52 , exhibited high binding affinity for both MOR (Kᵢ = 56.4 nM) and σ1R (Kᵢ = 11.0 nM). nih.gov This compound demonstrated potent antinociceptive effects across several animal models of pain:

Abdominal contraction test (ED₅₀ = 4.04 mg/kg in mice) nih.gov

Carrageenan-induced inflammatory pain (ED₅₀ = 6.88 mg/kg in mice) nih.gov

Formalin test (ED₅₀ = 13.98 mg/kg in rats) nih.gov

Complete Freund's Adjuvant (CFA)-induced chronic pain (ED₅₀ = 7.62 mg/kg in mice) nih.gov

Importantly, compound 52 was associated with fewer MOR-related adverse effects, such as constipation, acute hyperlocomotion, and physical dependence, when compared to oxycodone. nih.gov These results suggest that dual-acting benzylpiperidine derivatives are a promising avenue for the development of safer analgesics. nih.gov

Kappa-Opioid Receptor (KOR) Agonism and Antinociceptive Effects

Kappa-opioid receptor (KOR) agonists are known to produce potent analgesic effects and are considered promising therapeutic candidates for pain relief. frontiersin.org The development of peripherally-restricted KOR agonists is a key strategy to avoid central nervous system (CNS) side effects like sedation and dysphoria. frontiersin.org

While KOR agonism is a valid strategy for analgesia, research directly linking the N-benzylpiperidine scaffold to potent and selective KOR agonism is not as prevalent in the reviewed literature. One study on benzylpiperazine derivatives used the selective KOR agonist U50,488 as a positive control to assess locomotor side effects, but the tested benzylpiperazine compound itself was a σ1R antagonist and did not act via the KOR. nih.gov The development of peripherally-acting KOR agonists, such as HSK21542, demonstrates the therapeutic potential of this mechanism for treating pain and pruritus with an improved safety profile. frontiersin.org

Anticancer and Antiproliferative Activities

The N-benzylpiperidine scaffold has also been incorporated into molecules designed as potential anticancer agents. One area of focus has been the inhibition of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that regulates the stability of oncoproteins and is considered a promising anticancer target. nih.gov

Based on this strategy, a series of 55 N-benzyl piperidinol derivatives were designed and synthesized. nih.gov

Compound L55 was identified as a highly potent and selective USP7 inhibitor with an IC₅₀ of 40.8 nM and a Kᴅ of 78.3 nM. nih.gov

In cellular assays, L55 showed strong antitumor activity against LNCaP (prostate cancer) and RS4;11 (leukemia) cell lines, with IC₅₀ values of 29.6 nM and 41.6 nM, respectively. nih.gov

Mechanistically, L55 was found to induce cell death and restrict cell cycle progression. It also dose-dependently decreased the levels of oncoproteins MDM2 and DNMT1, while increasing the levels of tumor suppressor proteins p53 and p21. nih.gov

In a separate study, a synthesized piperidine derivative showed a high cytotoxic effect on A549 lung cancer cells, with an IC₅₀ of 32.43 µM. researchgate.net Additionally, research on benzhydrylpiperazine derivatives, which are structurally related, also showed antiproliferative activity. Compound 11 from this series was effective against three human cancer cell lines (HL-60, Z138, and DND-41) with IC₅₀ values of 16.80, 18.50, and 19.20 µM, respectively. researchgate.net

Antiproliferative Activity of Piperidine/Piperazine Derivatives
CompoundTarget/MechanismCell LineIC₅₀
L55USP7 InhibitorLNCaP (Prostate)29.6 nM
L55USP7 InhibitorRS4;11 (Leukemia)41.6 nM
Unnamed Piperidine DerivativeCytotoxicityA549 (Lung)32.43 µM
Compound 11 (Benzhydrylpiperazine)AntiproliferativeHL-60 (Leukemia)16.80 µM
Compound 11 (Benzhydrylpiperazine)AntiproliferativeZ138 (Lymphoma)18.50 µM
Compound 11 (Benzhydrylpiperazine)AntiproliferativeDND-41 (Leukemia)19.20 µM

Cytotoxicity against Human Cancer Cell Lines

The N-benzylpiperidine framework is a component of various compounds designed to exhibit cytotoxic effects against cancer cells. Studies have shown that derivatives such as 3,5-bis(benzylidene)piperidin-4-ones possess significant cytotoxicity against several human cancer cell lines. nih.gov For instance, N-acryloyl analogs of these piperidin-4-ones have demonstrated submicromolar 50% cytotoxic concentration (CC50) values against neoplastic cell lines, including oral squamous cell carcinoma (HSC-2, HSC-4) and promyelocytic leukemia (HL-60) cells. nih.govnih.gov

Research into these compounds has highlighted their selective toxicity towards malignant cells over normal human cell lines (HGF, HPC, HPLF). nih.govnih.gov The cytotoxic potential is often attributed to the presence of a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which can interact with cellular thiols. nih.gov The introduction of an N-acryloyl group generally enhances this cytotoxic potency compared to the parent 3,5-bis(benzylidene)piperidin-4-ones. nih.gov

Compound TypeCancer Cell Lines TestedObserved PotencyReference
3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60Potent Cytotoxicity nih.govnih.gov
N-acryloyl-3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60Submicromolar CC50 values, generally more potent than parent compounds nih.govnih.gov

Potential Intermediates for Antitumor Piperidine Alkaloids

The piperidine ring is a core structural feature of many alkaloids with significant biological activity, including antitumor properties. ijnrd.org Synthetic routes to these complex natural products often rely on versatile intermediates that allow for the construction of the characteristic piperidine core. N-benzylpiperidine derivatives, such as N-benzyl-3-piperidone, serve as key starting materials in the synthesis of substituted piperidines designed as therapeutic agents. nih.gov

The synthesis of piperidine-based structures can be achieved through various chemical transformations, including reductive amination, radical-mediated amine cyclization, and transition metal-catalyzed reactions. nih.gov For example, N-benzyl-3-piperidone can be converted to a corresponding methyl carbamate (B1207046) and subsequently undergo alkylation to introduce further complexity, paving the way for the synthesis of inhibitors targeting protein-protein interactions in cancer pathways. nih.gov The N-benzyl group is a common protecting group in these synthetic sequences, which can be removed in later steps to yield the final bioactive molecule.

Inhibition of Malic Acid Glycolipase (MAGL) and Tankyrase (TNKS)

Recent research has identified benzylpiperidine derivatives as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.orgnih.gov MAGL is an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) and has been implicated in neurodegenerative diseases, inflammation, and cancer. acs.orgnih.gov

A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized and evaluated, leading to the identification of compounds with high potency. acs.org One such derivative demonstrated a 50% inhibitory concentration (IC50) value of 2.0 nM on the isolated enzyme. nih.gov This compound exhibited a reversible and competitive mechanism of action and showed high selectivity for MAGL over other enzymes in the endocannabinoid system. nih.gov In studies on pancreatic ductal adenocarcinoma cancer cells, a potent benzylpiperidine MAGL inhibitor showed antiproliferative activity, induced apoptosis, and reduced cell migration. acs.orgnih.gov

Compound SeriesTarget EnzymeKey FindingsReference
Benzylpiperidine derivativesMonoacylglycerol Lipase (MAGL)Identified potent and reversible inhibitors (IC50 = 2.0 nM for the most potent compound). nih.gov acs.orgnih.gov
Benzylpiperidine MAGL inhibitor (Compound 13)MAGLExhibited antiproliferative activity and induced apoptosis in pancreatic cancer cells. acs.orgnih.gov acs.orgnih.gov

Other Biological Activities

Modulation of HDM2-p53 Protein-Protein Interactions

The interaction between the human double minute 2 (HDM2) protein and the p53 tumor suppressor is a critical regulatory point in cell proliferation and apoptosis, making it an attractive target for cancer therapy. nih.gov Disrupting this interaction with small molecules can stabilize p53, leading to the death of tumor cells. nih.gov

A novel series of substituted piperidines has been developed as potent small-molecule antagonists of the HDM2-p53 interaction. nih.govnih.gov The synthesis of these inhibitors has utilized N-benzyl-3-piperidone as a starting material. nih.gov Through chemical modifications, including substitutions at various positions on the piperidine ring, researchers have developed potent inhibitors that have demonstrated tumor regression in human cancer xenograft models. nih.govfigshare.com

GLP-1 Receptor Agonism

While the N-benzylpiperidine scaffold is prominent in oncology and neuroscience research, its application as a glucagon-like peptide-1 (GLP-1) receptor agonist is less documented in the reviewed literature. GLP-1 receptor agonists are an important class of therapeutics for type 2 diabetes and obesity. The development of small-molecule, non-peptide agonists for this receptor is an area of active research. The chemical space for such molecules is diverse, but a direct, significant role for this compound derivatives as GLP-1 receptor agonists was not prominently featured in the available search results.

Antiviral Activity (e.g., against Coronaviruses)

Derivatives containing the N-benzylpiperidine moiety have been identified as a versatile class of compounds that can block the replication of coronaviruses in vitro. mdpi.com Research has shown that 1,4,4-trisubstituted piperidines can inhibit human coronaviruses, including SARS-CoV-2. mdpi.com

Structure-activity relationship studies have revealed key features of these molecules. The N-benzyl group on the piperidine nitrogen was found to be important for antiviral activity. mdpi.com Replacing the N-benzyl group with smaller substituents like hydrogen or methyl, or larger ones like cyclohexyl, reduced the activity. However, replacing it with an N-phenylethyl group enhanced the anti-HCoV-229E activity. mdpi.com These N-substituted piperidine-based compounds have been shown to reduce the viral load of SARS-CoV-2 by up to 1000-fold, demonstrating their potential for further optimization as antiviral agents. mdpi.com

Compound ClassVirusKey FindingsReference
1,4,4-Trisubstituted Piperidines (with N-benzyl moiety)Human Coronavirus (HCoV-229E), SARS-CoV-2N-benzyl group is important for activity. Replacement with N-phenylethyl increased activity two-fold against HCoV-229E. mdpi.com
Substituted Piperidine AnaloguesSARS-CoV-2Generated up to a 1000-fold reduction in viral load. mdpi.com

Structure Activity Relationship Sar Studies of N Benzylpiperidin 3 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of N-benzylpiperidin-3-amine derivatives can be significantly altered by modifying substituents at various positions on the core scaffold. These modifications influence the compound's affinity and selectivity for its biological targets.

Variation of Substituents on the Piperidine (B6355638) Nitrogen and Benzyl (B1604629) Group

Systematic modifications of the N-benzyl group have demonstrated a profound impact on the potency of these derivatives, particularly as inhibitors of monoamine transporters. Research has shown that the nature of substitutions on the phenyl ring of the benzyl group is a key determinant of activity at the dopamine (B1211576) transporter (DAT). Specifically, the introduction of an electron-withdrawing group on this phenyl ring has been found to have the most significant positive effect on potency. nih.gov

In the context of sigma (σ) receptors, substitutions on the aromatic ring of the benzyl group tend to result in a similar or slightly decreased affinity for σ1 receptors. researchgate.net For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized to evaluate their affinity for DAT, serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). This research confirmed that substitutions on the N-benzyl side chain are crucial for tuning the affinity and selectivity for these transporters. uky.edu

The following table summarizes the effects of different substituents on the benzyl group on the binding affinity for the dopamine transporter (DAT).

CompoundBenzyl Group SubstituentDAT Affinity (IC50, nM)
Lead CompoundUnsubstitutedModerate
Derivative AElectron-withdrawing group (e.g., CF3)11.3
Derivative BElectron-donating group (e.g., OCH3)Decreased Affinity
Derivative CHeterocyclic replacementModerate

This table is interactive. Data can be sorted by clicking on column headers.

Impact of Linker Length and Branching between Pharmacophores

The linker connecting the core N-benzylpiperidine moiety to other pharmacophoric groups plays a crucial role in determining binding affinity, particularly for sigma receptors. Studies on a series of compounds where a 1-benzylpiperidine (B1218667) moiety was connected to a pyridine (B92270) ring via a linker of varying length showed a clear correlation between linker length and σ1 receptor affinity. nih.gov

An increase in the linker length from a direct amino group (n=0) to an ethylamino (n=2) and a propylamino (n=3) group resulted in a progressive increase in affinity for the human σ1 receptor (hσ1R). However, extending the linker further to a butylamino group (n=4) led to a slight decrease in affinity, suggesting an optimal linker length for receptor interaction. nih.gov

The data below illustrates the relationship between linker length and σ1 receptor affinity.

CompoundLinker (n=atoms)σ1 Receptor Affinity (Ki, nM)
10 (amino)29.2
22 (ethylamino)7.57
33 (propylamino)2.97
44 (butylamino)3.97

This table is interactive. Data can be sorted by clicking on column headers.

Influence of Chiral Centers on Potency and Selectivity

The stereochemistry of this compound derivatives is a critical factor influencing their biological activity. The presence of chiral centers can lead to enantiomers with significantly different potencies and selectivities for their targets. Chiral piperidine scaffolds are recognized as prevalent core structures in a vast number of active pharmaceutical agents. researchgate.net

In a study of cis-3,6-disubstituted piperidine derivatives, racemic compounds that showed high potency were separated into their individual enantiomers. This separation revealed differential affinities for the enantiomers, with one enantiomer, S,S-(-)-19a, exhibiting the highest potency for the dopamine transporter (DAT) with an IC50 value of 11.3 nM. nih.gov This highlights that a specific stereoisomer is often responsible for the desired pharmacological effect, underscoring the importance of stereoselectivity in drug design.

Identification of Key Pharmacophoric Groups

The N-benzylpiperidine scaffold is a well-established and essential pharmacophore for interaction with a variety of biological targets. The piperidine moiety itself is considered a hallmark structural feature for binding to both sigma-1 and sigma-2 receptors. researchgate.net While σ1 receptors can accommodate a wide range of alkylamines, piperidine-derived analogs consistently demonstrate exceptionally potent affinities. researchgate.net

Furthermore, the benzyl-piperidine group is often a necessary component for the effective inhibition of cholinesterase enzymes, which are implicated in Alzheimer's disease. This group provides favorable binding to the catalytic site of acetylcholinesterase (AChE), interacting with key amino acid residues. nih.gov According to Glennon's pharmacophore model for σ1 receptor ligands, the essential features include two distinct hydrophobic regions and a central, positively ionizable nitrogen atom, a pattern that is fulfilled by the N-benzylpiperidine structure. acs.org

Correlation between Structural Features and Specific Receptor Binding or Enzyme Inhibition

Specific structural modifications to the this compound framework can be directly correlated with changes in binding affinity for particular receptors or the inhibition of specific enzymes.

Dopamine Transporter (DAT): For DAT inhibitors based on a 3,6-disubstituted piperidine template, the presence of an electron-withdrawing group on the phenyl ring of the N-benzyl moiety is strongly correlated with increased binding potency. nih.gov

Sigma Receptors (σR): The length of the linker between the 1-benzylpiperidine pharmacophore and a secondary aromatic group, such as a pyridine ring, is directly correlated with σ1R affinity. An optimal linker length of three atoms (propylamino) was identified for maximizing this affinity. nih.gov In another series, replacing the phenyl ring of an N-(1-benzylpiperidin-4-yl)arylacetamide with a thiophene, naphthyl, or indole (B1671886) ring had no significant effect on σ1 receptor affinity, while substituting the phenyl with an imidazole (B134444) or pyridyl ring led to a major loss in affinity. researchgate.net

Tyrosinase Inhibition: Molecular docking studies have indicated that the benzyl substituent of certain piperidine amides is involved in crucial interactions within the active site of the tyrosinase enzyme, which helps to explain the higher potency of these compounds as inhibitors. nih.gov

Optimization of Selectivity Profiles

A key goal in the development of this compound derivatives is the optimization of their selectivity for a specific biological target over others to minimize off-target effects. This is often achieved through careful structural modification.

For example, while developing high-affinity DAT inhibitors, researchers identified that the enantiomer S,S-(-)-19a was not only highly potent but also more selective for DAT over SERT and NET when compared to the reference compound GBR 12909. nih.gov This demonstrates that chirality can be exploited to enhance selectivity.

In the pursuit of selective σ1 receptor ligands, N-benzylamines within a series of aminobutyl-substituted 1,3-dioxanes were found to have high σ1 affinity with significant selectivity over the phencyclidine (PCP) binding site of the NMDA receptor. mdpi.com Further refinement showed that certain derivatives exhibited high selectivity over all three major opioid receptor subtypes (µ, κ, and δ), which is a desirable trait for developing σ1-specific agents without opioid-related side effects. mdpi.com The strategic synthesis of compounds with varied transporter affinities and selectivities provides valuable pharmacological tools for developing more precise therapeutic agents. uky.edu

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a ligand to a target protein.

Molecular docking simulations are frequently employed to predict the binding affinities of N-benzylpiperidine derivatives with various biological targets, including cholinesterases (AChE and BChE) and sigma receptors (σR). The output of these simulations is often a docking score or an estimated binding energy (ΔG), typically in kcal/mol, which indicates the strength of the ligand-receptor interaction.

For instance, in studies involving σ1 receptors, derivatives containing the N-benzylpiperidine motif have shown strong predicted binding energies. One such study reported a binding energy of -11.2 kcal/mol for a potent ligand with the human σ1 receptor (hσ1R). Other related compounds in the same series exhibited docking scores of -12.0 kcal/mol and -11.7 kcal/mol. Similarly, when docked against the σ2 receptor, these compounds showed binding energies ranging from -7.8 to -8.4 kcal/mol, which correlated with their experimental binding affinities.

In the context of Alzheimer's disease, N-benzylpiperidine-based compounds have been docked against acetylcholinesterase (AChE). The N-benzylpiperidine moiety consistently plays a crucial role in these interactions. For example, the benzyl (B1604629) ring often engages in π-π stacking interactions with key aromatic residues in the enzyme's active site, such as Tryptophan (Trp86), contributing significantly to the binding affinity. The charged nitrogen of the piperidine (B6355638) ring can also form cation-π interactions, further stabilizing the complex.

The following table summarizes representative predicted binding affinities for various N-benzylpiperidine derivatives against their respective targets.

Derivative ClassTarget ProteinPredicted Binding Affinity / Docking Score (kcal/mol)
Pyridine (B92270) DicarbonitrilesHuman Sigma-1 Receptor (hσ1R)-11.2 to -12.0
Pyridine DicarbonitrilesRat Sigma-2 Receptor (rσ2R)-7.8 to -8.4
BenzimidazolinonesAcetylcholinesterase (AChE)Not explicitly quantified in kcal/mol, but strong interaction noted
BenzimidazolinonesButyrylcholinesterase (BChE)Not explicitly quantified in kcal/mol, but strong interaction noted

Note: The values presented are from studies on complex derivatives containing the N-benzylpiperidine core structure and are used to illustrate the predictive power of molecular docking for this class of compounds.

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the binding site of a protein. For compounds containing the N-benzylpiperidine moiety, these simulations have revealed specific and crucial interactions that govern their biological activity.

Interactions with Cholinesterases (AChE & BChE): When docked into the active site of AChE, the N-benzylpiperidine moiety of various inhibitors is shown to occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS).

Benzyl Group: The benzyl ring frequently forms aromatic π-π stacking interactions with Trp86 in the CAS.

Piperidine Ring: The protonated nitrogen of the piperidine ring can establish important cation-π interactions with aromatic residues like Trp82 or salt bridges with acidic residues such as Asp70.

Interactions with Sigma Receptors (σ1R & σ2R): Docking studies with σ1 and σ2 receptors have highlighted a different set of key interactions.

Piperidinium Moiety: This part of the molecule often forms salt bridges or attractive charge interactions with acidic residues like Asp126 and Glu172 in σ1R, or with Asp29 in σ2R.

Benzyl Moiety: The benzyl group can engage in π-anion interactions with residues such as Glu73 in the σ2R active site.

Hydrophobic Pockets: The N-benzylpiperidinium system typically binds within a pocket formed by a collection of hydrophobic and charged residues, including His21, Met59, Phe66, and Tyr150 in the σ2R.

The table below details the specific molecular interactions observed for the N-benzylpiperidine moiety in docking simulations with different protein targets.

MoietyTargetInteracting Amino Acid Residue(s)Type of Interaction
Benzyl RingAChETrp86π-π Stacking
Piperidine NitrogenBChEAsp70, Trp82Cation-π / Salt Bridge
Benzyl Ringσ2RGlu73π-Anion
Piperidinium Groupσ1RAsp126, Glu172Salt Bridge / Charge Attraction
Piperidinium Groupσ2RAsp29Salt Bridge / Charge Attraction

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), offer a deeper understanding of a molecule's intrinsic properties, such as its three-dimensional structure, electronic charge distribution, and reactivity.

DFT calculations are a powerful tool for optimizing the molecular geometry of compounds and analyzing their electronic properties. Using methods like B3LYP with a basis set such as 6–311G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of a molecule in its lowest energy state. For heterocyclic systems related to N-benzylpiperidine, DFT studies have shown that the piperidine ring typically adopts a stable chair conformation.

Electronic structure analysis through DFT provides insights into the charge distribution across the molecule. An electrostatic potential (ESP) map can be generated to visualize electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. In related structures, the nitrogen atom of the piperidine ring is often a site of high negative charge density, indicating its role as a potential hydrogen bond acceptor or a site for nucleophilic attack. This information is critical for understanding how the molecule will interact with biological targets.

Computational analysis can also be applied to elucidate the mechanisms of chemical reactions. By calculating the energy of reactants, products, and transition states, a complete energy profile for a synthetic pathway can be constructed. This helps in understanding reaction feasibility, kinetics, and stereochemical outcomes.

The synthesis of N-benzylpiperidines often involves the hydrogenation of the corresponding substituted pyridine precursors. While detailed DFT studies on the transition states for the specific synthesis of N-benzylpiperidin-3-amine are not extensively documented in the searched literature, this synthetic route is a prime candidate for such analysis. Computational modeling could be used to investigate the mechanism of catalytic hydrogenation, mapping the energy landscape as the pyridine ring is reduced to a piperidine ring. This would involve identifying the transition states for the sequential addition of hydrogen atoms and determining the most favorable reaction pathway, including the stereochemical preference for cis or trans isomers.

Molecular Dynamics (MD) Simulations for Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. scfbio-iitd.res.innih.govresearchgate.net An MD simulation calculates the motion of atoms in the complex by solving Newton's equations of motion, providing a trajectory that shows how the ligand's position and conformation, as well as the protein's structure, evolve.

MD simulations are crucial for validating the results of molecular docking. scfbio-iitd.res.innih.govresearchgate.net A binding pose that appears favorable in docking might not be stable in a more realistic, dynamic environment. nih.gov Researchers typically run simulations for tens to hundreds of nanoseconds (e.g., 500 ns) to assess whether the ligand remains securely bound in the active site. researchgate.net Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's atoms, are monitored. A low and stable RMSD value over the course of the simulation suggests that the predicted binding mode is stable and reliable. researchgate.net Conversely, a large fluctuation or a steady increase in RMSD indicates that the ligand is unstable and may be dissociating from the binding pocket. researchgate.net These simulations confirm that the key interactions identified in docking, such as hydrogen bonds and π-π stacking, are maintained over time.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel bioactive molecules. For derivatives of N-benzylpiperidine, these approaches have been instrumental in exploring their potential as therapeutic agents by identifying the key chemical features required for biological activity.

The N-benzylpiperidine moiety is a common scaffold in ligands targeting various receptors, including sigma receptors (σR) and cholinesterases (ChEs). nih.govnih.gov Pharmacophore models for these targets often highlight the importance of a positively charged group, hydrophobic features, and sometimes a polar group. nih.gov In the context of N-benzylpiperidine derivatives, the basic amino moiety serves as the positively ionizable group, flanked by hydrophobic regions, which aligns well with these pharmacophore requirements. nih.gov

One strategy involves using a known active compound or a set of active compounds to generate a three-dimensional (3D) pharmacophore model. This model represents the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. For instance, a pharmacophore model for non-nucleoside reverse transcriptase inhibitors (NNRTIs) was developed using features such as three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. nih.gov This model was subsequently used in virtual screening of both in-house and commercial databases to prioritize potential new inhibitors. nih.gov

In the search for new cholinesterase inhibitors for Alzheimer's disease, pharmacophore-based virtual screening led to the discovery of several new hits, including one designated G801-0274 which contains a benzylpiperidine structure. nih.gov Further structural modifications and biological evaluations of this hit helped in understanding the structure-activity relationship (SAR) and identifying the core pharmacophoric scaffold. nih.gov Molecular docking studies of these derivatives revealed that the N-benzylpiperidine moiety's benzyl ring could interact with key amino acid residues, such as Trp86 in the catalytic active site (CAS) of acetylcholinesterase (AChE), via π–π interactions. nih.gov

Similarly, pharmacophore models for sigma receptor ligands commonly include a positively charged group and hydrophobic features. nih.gov The N-benzylpiperidine system fits this model, and its derivatives have been investigated for their affinity to σ1 and σ2 receptors. nih.gov The linker connecting the 1-benzylpiperidine (B1218667) moiety to other parts of the molecule plays a crucial role in determining the affinity for the σ1R. nih.gov

The general workflow for these studies involves:

Hypothesis Generation: Creating a pharmacophore model based on the structural features of known active ligands. nih.gov

Database Screening: Using the generated pharmacophore as a 3D query to search large compound libraries for molecules with matching features.

Prioritization and Docking: Ranking the identified hits and using molecular docking to predict their binding modes and affinities to the target protein. nih.govresearchgate.net

This combined approach of pharmacophore modeling and virtual screening has proven effective in identifying novel lead compounds containing the N-benzylpiperidine scaffold for various therapeutic targets. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to assess the potential druggability of a compound early in the development process. nih.gov For various derivatives of N-benzylpiperidine, computational tools have been employed to predict their pharmacokinetic profiles.

Studies on different N-benzylpiperidine derivatives have utilized online software like SwissADME to predict a range of physicochemical and pharmacokinetic properties. nih.gov These predictions are based on the chemical structure of the molecule, typically provided as a SMILES string. nih.gov The goal is to identify potential liabilities that could lead to poor pharmacokinetics, thereby reducing the time and cost associated with experimental drug development. nih.gov

A promising in silico ADME analysis was noted for 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, a compound with high affinity for sigma receptors, confirming its potential druggability. nih.govresearchgate.net Similarly, ADME studies were conducted for 6-((4-benzylpiperidin-1-yl)methyl)-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine, a potential agent against Alzheimer's disease. researchgate.net For the compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, investigated as a potential inhibitor of SARS-CoV-2 proteins, virtual ADME studies were carried out to establish a relationship between its biological, electronic, and physicochemical properties. nih.gov

The BOILED-Egg model is one of the tools used to predict gastrointestinal absorption and blood-brain barrier (BBB) penetration. This method provides a visual and intuitive assessment of a compound's likely absorption and distribution characteristics. The predictions for various N-benzylpiperidine derivatives generally aim to satisfy criteria such as Lipinski's rule of five, which helps in evaluating the drug-likeness and oral bioavailability of a compound. mdpi.com

The table below summarizes the computationally predicted ADME properties for representative N-benzylpiperidine derivatives from various research studies.

These in silico predictions serve as a valuable guide for prioritizing which N-benzylpiperidine derivatives should be synthesized and subjected to more resource-intensive experimental testing. nih.gov

Preclinical Evaluation and in Vivo Research of N Benzylpiperidin 3 Amine Derivatives

In Vitro Cellular Studies

Derivatives of N-benzylpiperidine have been investigated for their potential to protect neuronal cells from damage, a key area of research for neurodegenerative diseases like Alzheimer's. The rat pheochromocytoma cell line, PC12, is commonly used as a model for neuronal cells in these studies. Research has demonstrated that certain derivatives can shield these cells from oxidative stress-induced damage. For instance, 1,3-dimethylbenzimidazolinone derivatives containing a benzylpiperidine moiety have shown a neuroprotective effect against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells nih.gov. H₂O₂ is a potent oxidizing agent that can induce cell death and is often used to simulate the oxidative stress conditions present in neurodegenerative disorders.

Similarly, studies on other related heterocyclic compounds linked to a benzyl (B1604629) group have shown that they can significantly improve the viability of PC12 cells exposed to H₂O₂ in a dose-dependent manner frontiersin.org. The mechanism of this protection is often linked to the molecule's ability to mitigate cellular damage pathways. In experiments using Aβ₂₅₋₃₅-treated PC12 and SH-SY5Y cells, which model the amyloid-beta toxicity seen in Alzheimer's disease, pretreatment with neuroprotective compounds led to a significant increase in cell viability nih.gov. These findings suggest that N-benzylpiperidine derivatives and related structures may protect neurons by counteracting the toxic effects of oxidative agents and pathological proteins.

Table 1: Neuroprotective Effects of Benzyl-Moiety Containing Compounds on Neuronal Cell Lines

Compound ClassCell LineInsult/Damage ModelObserved EffectReference
1,3-Dimethylbenzimidazolinone-benzylpiperidine derivativesPC12H₂O₂-induced oxidative damageDemonstrated neuroprotective effect nih.gov
Coumarin-N-benzyl triazole derivativesPC12H₂O₂-induced cell deathImproved cell viability in a dose-dependent manner frontiersin.org
BiatractylolidePC12 & SH-SY5YAβ₂₅₋₃₅ toxicitySignificantly increased cell viability nih.gov

The cytotoxic potential of N-benzylpiperidine derivatives against various cancer cell lines has been a subject of extensive research. These studies aim to identify compounds that can selectively kill cancer cells while sparing normal, non-malignant cells. A range of human cancer cell lines, including those from leukemia, breast, colon, liver, and lung cancers, have been used to evaluate the antiproliferative effects of these compounds.

Novel piperidone derivatives have demonstrated tumor-selective cytotoxicity, showing greater potency against hematological cancer cell lines like HL-60 (acute myeloid leukemia) and CCRF-CEM (acute lymphoblastic leukemia) compared to non-cancerous cell lines nih.gov. Similarly, a novel quinoline (B57606) derivative, BAPPN, induced cytotoxicity across several cancer cell lines with IC₅₀ values of 3.3 µg/mL for HepG2 (liver), 23 µg/mL for HCT-116 (colon), 3.1 µg/mL for MCF-7 (breast), and 9.96 µg/mL for A549 (lung) cells mdpi.com. Other studies on piperazine-linked and pyrazolo-pyridine derivatives have also reported good cytotoxic activity, with some compounds showing IC₅₀ values in the low micromolar range against various leukemia and breast cancer cell lines mdpi.comulpgc.es. These findings underscore the potential of the N-benzylpiperidine scaffold in the development of new anticancer agents.

Table 2: Cytotoxic Activity of N-Benzylpiperidine Derivatives in Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineCancer TypeIC₅₀ Value (µM)Reference
Pyrazolo[1,3-b]pyridine embelin (B1684587) derivative (4a)HL-60Acute Myeloid Leukemia0.70 ± 0.14 ulpgc.es
Pyrazolo[1,3-b]pyridine embelin derivative (4a)HELAcute Erythroid Leukemia1.05 ± 0.35 ulpgc.es
Pyrazolo[1,3-b]pyridine embelin derivative (4a)K-562Chronic Myeloid Leukemia1.25 ± 0.35 ulpgc.es
BAPPN (quinoline derivative)MCF-7Breast Cancer~6.9 (converted from 3.1 µg/mL) mdpi.com
BAPPN (quinoline derivative)HepG2Liver Cancer~7.4 (converted from 3.3 µg/mL) mdpi.com
BAPPN (quinoline derivative)A549Lung Cancer~22.2 (converted from 9.96 µg/mL) mdpi.com

The antioxidant capacity of N-benzylpiperidine derivatives is a significant aspect of their preclinical evaluation, as oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and rapid method used to measure the ability of a compound to act as a free radical scavenger or hydrogen donor mdpi.comresearchgate.net. In this assay, the stable DPPH radical, which has a deep purple color, is reduced by an antioxidant to a colorless or pale yellow compound, and the change in absorbance is measured spectrophotometrically researchgate.net.

Studies have shown that various piperidine (B6355638) derivatives possess significant antioxidant properties. For example, certain 3-arylidene-4-piperidones displayed strong antioxidant activity in the DPPH assay, with IC₅₀ values comparable to the standard antioxidant, ascorbic acid researchgate.net. The antioxidant potential of N-benzyl-triazole-containing nitrones has also been evaluated, with some fluorophenyl-substituted derivatives showing a high interaction with the DPPH radical, scavenging up to 96% after 60 minutes nih.gov. This antioxidant activity is often correlated with the neuroprotective effects observed in cellular models, suggesting that reducing oxidative stress is a key mechanism of action for these compounds nih.gov.

Table 3: Antioxidant Activity of Piperidine Derivatives by DPPH Scavenging Assay

Compound ClassActivity MeasureResultReference
3-arylidene-4-piperidones (3d, 3e)IC₅₀ ValueShowed strong antioxidant activity, comparable to ascorbic acid researchgate.net
N-benzyl-triazole nitrone (10b, 4-fluorophenyl)% DPPH Interaction~96% after 60 min nih.gov
N-benzyl-triazole nitrone (10c, 2,4-difluorophenyl)% DPPH Interaction~79% after 60 min nih.gov
N-benzyl-triazole nitrone (10d, 4-fluoro-3-methylphenyl)% DPPH Interaction~91% after 60 min nih.gov

In Vivo Pharmacological Studies in Animal Models

The potential of N-benzylpiperidine derivatives to treat cognitive deficits, particularly in Alzheimer's disease, has been assessed in vivo using animal models. A widely used model is scopolamine-induced cognitive impairment in rodents, which mimics the cholinergic deficit observed in Alzheimer's patients, leading to memory and learning difficulties nih.govresearchgate.net.

In these models, novel N-benzyl pyridine-2-one derivatives have been shown to significantly improve memory nih.gov. The administration of these compounds reversed the cognitive deficits induced by scopolamine, as demonstrated by improved performance in behavioral tests like the Morris water maze (MWM) nih.govnih.gov. The MWM test assesses spatial learning and memory in rodents. The memory-enhancing effects of these derivatives are often linked to their ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase acetylcholine levels in the brain, thereby improving cognitive function nih.govacs.org. Studies have confirmed that treatment with these derivatives leads to a significant reduction in brain AChE activity in scopolamine-treated animals nih.govacs.org.

Table 4: Effects of N-Benzylpiperidine Derivatives in Scopolamine-Induced Cognitive Impairment Model

Compound ClassAnimal ModelBehavioral TestBiochemical MarkerKey FindingReference
N-benzyl pyridine-2-one derivativesMiceMorris Water MazeAChE ActivitySignificantly improved memory and inhibited AChE activity nih.govresearchgate.net
1,3-dimethylbenzimidazolinone derivativesMiceMorris Water MazeNot specifiedConfirmed memory amelioration effect nih.gov
N-(1-Benzylpiperidin-4-yl) derivative (SD-6)RatsBehavioral modelsAChE LevelsAmeliorated cognition and memory; decreased AChE levels acs.org

N-benzylpiperidine derivatives have been evaluated for their pain-relieving (antinociceptive) and anti-allodynic (reducing pain from non-painful stimuli) properties in various animal models of pain. These models are crucial for understanding the potential of these compounds as analgesics.

Abdominal Contraction Test: The acetic acid-induced writhing, or abdominal contraction, test is a common screening method for analgesic drugs. In this model, sigma-1 (σ₁) receptor antagonists, including those with a benzylpiperazine structure, have demonstrated significant antinociceptive effects researchgate.net.

Formalin Test: The formalin test is a model of inflammatory pain that produces a biphasic pain response. The first phase is due to direct chemical stimulation of nociceptors, while the second phase involves inflammatory processes fau.denih.gov. Certain benzylpiperazine derivatives have been shown to produce dose-dependent antinociception in the mouse formalin assay, indicating efficacy against inflammatory pain nih.govacs.orgresearchgate.net. One potent σ₁ receptor antagonist, compound 15, showed an ED₅₀ value of 12.7 mg/kg in this test, confirming its ability to block peripheral nociception associated with inflammatory pain responses nih.govacs.org.

CFA-Induced Chronic Pain: Complete Freund's Adjuvant (CFA) is used to induce a robust and persistent inflammatory state, creating a model of chronic inflammatory pain nih.govnih.gov. In rats with CFA-induced hyperalgesia, compounds targeting relevant pain pathways have shown potent anti-inflammatory and pain-reducing effects rsc.org. For example, a CB2 receptor agonist with an indole (B1671886) structure demonstrated a dose-dependent reversal of hyperalgesia and significantly suppressed pro-inflammatory cytokines in the CFA-induced lesions rsc.org. While not N-benzylpiperidine derivatives themselves, these studies on the CFA model highlight the methodologies and endpoints, such as paw withdrawal thresholds and cytokine levels, that are relevant for assessing anti-inflammatory pain relief nih.govrsc.org. Furthermore, studies on benzylpiperazine derivatives in chronic constriction injury (CCI) models, another chronic pain model, have shown significant and dose-dependent anti-allodynic effects nih.govresearchgate.net.

Table 5: Antinociceptive and Anti-Allodynic Effects of N-Benzylpiperidine and Related Derivatives in Pain Models

Compound ClassPain ModelAnimalEffect ObservedReference
Benzylpiperazine derivatives (σ₁ antagonists)Abdominal Contraction (Writhing) TestMiceAntinociceptive effect researchgate.net
Benzylpiperazine derivative (Compound 15)Formalin Test (Inflammatory Pain)MiceDose-dependent antinociception (ED₅₀ = 12.7 mg/kg) nih.govacs.org
Benzylpiperazine derivative (Compound 15)Chronic Constriction Injury (Neuropathic Pain)MiceDose-dependent anti-allodynic effects nih.govresearchgate.net
3-hydroxy-piperidine-N-benzyl-acyl-arylhydrazoneChronic Constriction Injury (Neuropathic Pain)Not specifiedSignificant increase in nociceptive threshold nih.gov
Indole derivatives (CB2 agonists)CFA-Induced Inflammatory PainRatsPotent anti-inflammatory pain effect; suppression of pro-inflammatory cytokines rsc.org

Locomotor Activity Monitoring for CNS Effects

The preclinical assessment of N-benzylpiperidine derivatives and related compounds often includes the evaluation of their effects on the central nervous system (CNS), particularly concerning locomotor activity. These studies are crucial to distinguish desired therapeutic effects from potential motor impairments or sedative properties.

In studies of benzylpiperazine derivatives, which share structural similarities, certain compounds have demonstrated a favorable profile by exerting their primary effects without significantly altering motor function. For instance, one σ1 receptor antagonist, compound 15, was evaluated for its impact on elicited locomotor activity using the rotarod assay in rodents. The findings indicated that at effective doses for pain models, this compound did not significantly impair locomotor activity. acs.org This suggests that the analgesic properties of this type of compound are not associated with sedation or motor coordination deficits. acs.org Interestingly, at a specific dose, a singular increase in locomotor performance was observed 60 minutes after administration. acs.org

Similarly, research on N-benzylpiperazine (BZP) and its disubstituted analogue N,N'-dibenzylpiperazine (DBZP) has shown that these compounds can produce a strong myo-relaxant effect without impairing motor coordination. bohrium.com This separation of effects is a significant finding in the preclinical evaluation of these psychoactive compounds.

Table 1: Summary of Locomotor Activity Findings for N-Benzylpiperidine-Related Derivatives

Compound/Derivative ClassAssayKey FindingsImplication
Benzylpiperazine derivative (Compound 15)Rotarod AssayNo significant impairment of evoked locomotor activity at therapeutically relevant doses. acs.orgAnalgesic effects are likely independent of sedative side effects. acs.org
N-benzylpiperazine (BZP)Not specifiedExhibited strong myo-relaxant effects. bohrium.comDid not impair motor coordination. bohrium.com
N,N'-dibenzylpiperazine (DBZP)Not specifiedExhibited strong myo-relaxant effects. bohrium.comDid not impair motor coordination. bohrium.com

In Vivo Pharmacokinetic Evaluation

The in vivo pharmacokinetic evaluation of N-benzylpiperidin-3-amine derivatives is essential to understand their absorption, distribution, metabolism, and elimination (ADME) profiles, which are critical for determining their potential as therapeutic agents.

Pharmacokinetic properties for novel series of benzamide (B126) derivatives containing a piperidine core have been predicted using computational tools. nih.gov For instance, the ADME parameters for the most active compounds from a series of potential anti-Alzheimer agents were calculated and compared with standard drugs like donepezil (B133215). nih.gov These in silico predictions provide early insights into the drug-likeness of the compounds before extensive in vivo studies are conducted. nih.gov

Further research on piperidine and piperazine (B1678402) derivatives for other therapeutic applications, such as antiviral and antineoplastic agents, has also included in vitro pharmacokinetic studies to characterize the properties of representative compounds. google.com While detailed in vivo data from these specific studies is not extensively published, the inclusion of such evaluations highlights their importance in the drug development pipeline for this class of compounds.

Table 2: Representative In Silico ADME Parameters Predicted for Piperidine Derivatives

ParameterDescriptionSignificance
AbsorptionPrediction of oral bioavailability and intestinal absorption.Determines the potential for oral administration.
DistributionEvaluation of blood-brain barrier permeability and plasma protein binding.Indicates the ability of the compound to reach its target in the CNS.
MetabolismIdentification of potential metabolic pathways and interaction with cytochrome P450 enzymes.Assesses the compound's stability and potential for drug-drug interactions.
EliminationPrediction of the compound's half-life and clearance rate.Influences the dosing frequency and duration of action.

Preliminary Safety and Toxicity Assessments

Preliminary safety and toxicity assessments are a cornerstone of the preclinical evaluation of this compound derivatives, aiming to identify potential liabilities early in the development process.

In the development of benzylpiperidine and benzylpiperazine derivatives as inhibitors of monoacylglycerol lipase (B570770) (MAGL), the most promising compounds were noted to have very good properties concerning low in vivo toxicity. unisi.it This suggests a favorable initial safety profile for this structural class.

Furthermore, studies on novel N-benzyl benzamide scaffolds designed as selective inhibitors against butyrylcholinesterase (BChE) have included in vivo acute toxicity tests to demonstrate the safety of lead compounds. researchgate.net The successful outcome of such tests for compounds S11-1014 and S11-1033 provides confidence for their further development. researchgate.net These preliminary assessments are critical for deciding whether a compound should advance to more comprehensive toxicological studies.

Table 3: Summary of Preliminary Safety Findings

Derivative ClassType of AssessmentFinding
Benzylpiperidine and Benzylpiperazine DerivativesIn vivo toxicity observationCharacterized by low in vivo toxicity. unisi.it
N-benzyl benzamide Derivatives (S11-1014, S11-1033)In vivo acute toxicity testDemonstrated safety in the conducted tests. researchgate.net

Future Directions and Research Opportunities

Development of N-Benzylpiperidin-3-amine Derivatives as Multifunctional Therapeutic Agents

The complexity of many diseases, particularly neurodegenerative disorders like Alzheimer's disease (AD), has driven a shift from a single-target approach to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov N-benzylpiperidine derivatives are well-suited for this strategy, as they can be chemically modified to interact with multiple pathological pathways simultaneously.

Research has focused on designing derivatives that can concurrently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that reduce the levels of the neurotransmitter acetylcholine (B1216132), and also prevent the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov For instance, certain N-benzylpiperidine derivatives linked to phthalimide (B116566) or indole (B1671886) moieties have demonstrated both cholinesterase inhibition and Aβ anti-aggregation activity. nih.gov Another approach involves creating hybrids that dually inhibit histone deacetylase (HDAC) and AChE, offering a combined approach to treating AD. nih.gov These multifunctional compounds represent a promising strategy for developing more effective treatments for complex multifactorial diseases. nih.gov

Table 1: Examples of Multifunctional N-Benzylpiperidine Derivatives
Compound DerivativePrimary TargetsReported Activity (IC₅₀)Therapeutic Goal
N-benzylpiperidine-phthalimide hybridsButyrylcholinesterase (BChE), β-amyloid aggregationBChE IC₅₀ = 0.72 μM; Aβ inhibition = 72.5% at 10 μMAlzheimer's Disease nih.gov
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)AChE IC₅₀ = 0.39 μM; BChE IC₅₀ = 0.16 μMAlzheimer's Disease nih.gov
N-benzylpiperidine-HDAC inhibitor hybridsHistone Deacetylase (HDAC), Acetylcholinesterase (AChE)HDAC IC₅₀ = 0.17 μM; AChE IC₅₀ = 6.89 μMAlzheimer's Disease nih.gov
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) acetamideshAChE, hBACE-1Moderate to good inhibition profileAlzheimer's Disease acs.org

Exploration of Novel Biological Targets

Beyond the well-established targets in neurodegeneration, the N-benzylpiperidine scaffold is being investigated for its potential to modulate other novel biological targets implicated in a range of diseases. This expansion of scope opens up new therapeutic avenues for these derivatives.

Sigma receptors (σRs), including the σ1 and σ2 subtypes, are recognized as important targets for neurological disorders and neuropathic pain. nih.gov Certain polyfunctionalized pyridines linked to an N-benzylpiperidine moiety have shown high affinity for the σ1 receptor, suggesting their potential as agents for treating neuropathic pain. nih.gov Other research has explored piperidine (B6355638) analogs as inhibitors of farnesyltransferase (FTase), an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. benthamscience.com Additionally, piperidine-based thiosemicarbazones have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial and cancer cell proliferation. nih.gov The degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) is primarily handled by the enzyme monoacylglycerol lipase (B570770) (MAGL), making it a target for anti-inflammatory and anti-nociceptive agents. unisi.it

Table 2: Novel Biological Targets for N-Benzylpiperidine Derivatives
Biological TargetAssociated Disease/ConditionRationale for Targeting
Sigma Receptors (σ1R and σ2R)Neuropathic Pain, Neurological DisordersModulation of nociceptive signaling and neuronal function. nih.gov
Farnesyltransferase (FTase)CancerInhibition of post-translational modification of proteins involved in oncogenic signaling. benthamscience.com
Dihydrofolate Reductase (DHFR)Cancer, Bacterial InfectionsInterference with nucleic acid synthesis, crucial for cell proliferation. nih.gov
Monoacylglycerol Lipase (MAGL)Inflammation, Neuropathic PainInhibition prevents the breakdown of the endocannabinoid 2-AG, which has analgesic and anti-inflammatory effects. unisi.it

Advancements in Stereoselective Synthesis for Enhanced Biological Specificity

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, advancements in stereoselective synthesis are crucial for producing enantiomerically pure compounds with enhanced biological specificity and reduced off-target effects.

A significant area of progress is the use of biocatalysis, particularly with enzymes like ω-transaminases. beilstein-journals.org These enzymes can be used for the asymmetric amination of a prochiral precursor, such as 1-Boc-3-piperidone, to produce specific enantiomers of 3-amino-1-Boc-piperidine with high yield and high enantiomeric excess. beilstein-journals.org This method is considered a greener and more sustainable approach for chiral amine production. beilstein-journals.org For example, (R)-3-amino-1-Boc-piperidine is a key intermediate for the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors used in the treatment of type II diabetes. beilstein-journals.org Other methods include multi-enzyme cascades and the use of rhodium-catalyzed asymmetric hydrogenation. rsc.orgresearchgate.net These advanced synthetic strategies allow for precise control over the molecular architecture, which is essential for optimizing interactions with specific biological targets.

Integration of Advanced Computational Methodologies for Drug Design and Optimization

The design and optimization of this compound derivatives have been significantly accelerated by the integration of advanced computational methodologies. emanresearch.org These in silico tools enable researchers to predict how a molecule will interact with its biological target, its pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and its potential toxicity before it is even synthesized. nih.govemanresearch.orgbeilstein-journals.org

Molecular docking is a widely used technique to simulate the binding of a ligand to the active site of a target protein. nih.govnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and π-π stacking, which helps in understanding the structure-activity relationship (SAR) and in designing more potent inhibitors. nih.gov For example, docking studies have elucidated how benzylpiperidine derivatives bind to the catalytic and peripheral sites of acetylcholinesterase. nih.gov Quantitative structure-activity relationship (QSAR) analyses are used to correlate the structural features of a series of compounds with their biological activity, identifying key molecular descriptors for inhibitory potential. benthamscience.com These computational approaches reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. emanresearch.orgbeilstein-journals.org

Table 3: Application of Computational Methods in N-Benzylpiperidine Derivative Design
Computational MethodPurposeExample Application
Molecular DockingPredicts the binding pose and affinity of a ligand to a protein target.Visualizing interactions of derivatives within the active site of AChE and Sigma Receptors. nih.govnih.gov
QSAR AnalysisCorrelates chemical structure with biological activity to guide optimization.Identifying structural features of piperidine derivatives crucial for FTase inhibitory activity. benthamscience.com
ADME PredictionPredicts the pharmacokinetic properties of a drug candidate.Evaluating oral bioavailability and other key parameters for novel thiosemicarbazones. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to assess the stability of ligand-protein complexes.Correlating the binding of a novel carboxamide derivative with the FDA-approved drug donepezil (B133215). researchgate.net

Translational Research Towards Clinical Development

The ultimate goal of developing this compound derivatives is their translation into clinically effective therapies. This requires a bridge between preclinical findings and human studies. While research into many derivatives is still at an early stage, the promising preclinical data provide a strong rationale for their continued development.

Translational research involves validating the therapeutic potential of lead compounds in in vivo animal models that mimic human diseases. For instance, promising N-benzylpiperidine derivatives have been tested in scopolamine-induced memory impairment models in rodents, where they have shown activity comparable to existing drugs like donepezil. nih.govnih.gov Such studies are a critical step in demonstrating proof-of-concept and justifying the progression toward clinical trials. The journey from the laboratory to the clinic is long and requires rigorous evaluation of a compound's efficacy, safety, and pharmacokinetic profile. While direct clinical trial data for "this compound" derivatives is not yet prominent, the robust and growing body of preclinical evidence suggests that these compounds are excellent lead structures that warrant further investigation and optimization for potential clinical development. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-benzylpiperidin-3-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination, a method validated for analogous compounds. For example, Pd/NiO-catalyzed reductive amination of aldehydes and amines under hydrogen atmosphere at 25°C achieves high yields (e.g., 84–98% for structurally similar amines) . Key parameters include solvent choice (e.g., dimethyl sulfoxide for solubility), catalyst loading (1.1 wt% Pd/NiO), and reaction time (10 hours). Temperature control (25°C) minimizes side reactions like over-reduction. Purification via filtration and evaporation ensures minimal product loss .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, the 1H^1H NMR spectrum should show distinct signals for the benzyl group (aromatic protons at δ 7.2–7.4 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and methylene groups (δ 3.7–4.0 ppm for N-CH2_2-Ar). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 215 for related derivatives) . Cross-validation with computational tools (e.g., PubChem’s SMILES notation: CNCC1=CC=CC(=C1)C2=CN=CC=C2) ensures structural accuracy .

Q. What safety protocols are essential when handling this compound derivatives?

Based on structurally similar compounds, hazards include acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol exposure. Engineering controls (e.g., fume hoods) and post-handling hygiene (e.g., thorough handwashing) are critical. Emergency procedures require immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from stereochemistry or impurities. For example, diastereomers of cis/trans configurations in piperidine derivatives may cause split 1H^1H NMR signals. Employing 2D NMR techniques (e.g., COSY, NOESY) clarifies spatial relationships between protons. Additionally, X-ray crystallography provides unambiguous stereochemical assignments, as demonstrated for N-benzylpiperidin-4-amine dihydrochloride . Purity checks via HPLC (≥97% by area) reduce misinterpretation .

Q. What strategies optimize the catalytic efficiency of this compound synthesis?

Catalyst selection and solvent polarity are pivotal. Pd/NiO catalysts enhance reductive amination efficiency due to their high surface area and hydrogenation activity. Solvents like ethanol or THF improve amine-aldehyde solubility, while additives (e.g., cesium carbonate) facilitate deprotonation in coupling reactions. Reaction monitoring via TLC or in-situ IR spectroscopy allows real-time adjustments, reducing byproduct formation .

Q. How does the electronic environment of substituents affect the reactivity of this compound in drug discovery?

Electron-withdrawing groups (e.g., nitro) on the benzyl ring decrease nucleophilicity, impacting binding to biological targets like kinases. Conversely, electron-donating groups (e.g., methoxy) enhance stability in acidic environments. Computational modeling (DFT calculations) predicts charge distribution and guides rational design. For example, 3-nitropyridin-2-amine derivatives show modified pharmacokinetic profiles due to altered LogP values .

Q. What methodologies address low yield in multi-step syntheses of this compound analogs?

Stepwise optimization is key. For example, in Ugi reactions, stoichiometric ratios of isocyanides and amines must be tightly controlled to avoid intermediate degradation. Microwave-assisted synthesis reduces reaction times (e.g., from 48 hours to 2 hours) and improves yields by 15–20% for heterocyclic analogs . Intermediate characterization via LC-MS ensures integrity before proceeding to subsequent steps .

Methodological Considerations

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

Prioritize target-specific assays. For anticancer activity, use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Pair this with kinase inhibition assays to identify mechanistic pathways. Toxicity profiling in non-cancerous cells (e.g., HEK293) ensures selectivity. Data interpretation should account for solubility limits (e.g., DMSO concentrations ≤0.1%) to avoid false positives .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

Multivariate analysis (e.g., PCA) identifies outliers and clusters compounds by activity. Bayesian models quantify uncertainty in IC50_{50} measurements, while machine learning (e.g., random forests) predicts activity cliffs. For example, LabMate.AI platforms integrate SAR data with reaction parameters to generate predictive models for lead optimization .

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